(Z)-Methyl icos-11-enoate, also known as methyl cis-11-eicosenoate, is a C20:1 monounsaturated fatty acid methyl ester (FAME) with a single double bond in the cis (or Z) configuration at the 11th carbon position. This specific molecular geometry is crucial, as it dictates the compound's physical properties, such as its liquid state at room temperature, and its biological activity. It serves as a well-defined chemical intermediate and a standard for identifying its parent fatty acid, gondoic acid, in complex mixtures from natural sources like certain plant oils.
Substituting (Z)-Methyl icos-11-enoate with chemically similar compounds is a primary cause of failure in both synthesis and biological applications. Using the trans-isomer, (E)-Methyl icos-11-enoate, or the saturated analogue, Methyl eicosanoate, can eliminate critical biological activity, particularly in insect pheromone systems where receptor binding is stereospecific. Furthermore, these substitutes possess significantly different physical properties; for example, the saturated analogue is a solid with a melting point above 45 °C, complicating its use in applications requiring a liquid form for handling or formulation. Substitution with more common but shorter-chain FAMEs, like methyl oleate (C18:1), will yield incorrect products in chemical syntheses, such as ozonolysis, where the C20 chain length and double bond position are required to produce specific C9 and C11 bifunctional molecules.
The cis-configuration of the double bond in (Z)-Methyl icos-11-enoate induces a significant depression of its melting point, rendering it a liquid well below room temperature. This provides a distinct handling and formulation advantage over its saturated and trans-isomer counterparts, which are solids at room temperature.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | -15 °C to -34 °C |
| Comparator Or Baseline | Methyl eicosanoate (Saturated Analogue): +45 to +48 °C |
| Quantified Difference | At least 60 °C lower than the saturated analogue. |
| Conditions | Standard atmospheric pressure. |
This ensures the compound remains a liquid for simplified handling, dosing, and formulation in ambient or cool conditions, avoiding heating costs and phase-change complexities associated with its solid analogues.
The specific location of the double bond at the C11 position makes (Z)-Methyl icos-11-enoate a precise precursor for synthesizing valuable C9 and C11 bifunctional molecules. Ozonolysis, a common oxidative cleavage reaction, breaks the C20 backbone at this specific point. In contrast, a more common FAME like methyl oleate (C18:1, Δ9) yields different fragmentation patterns and is unsuitable for producing the same target molecules.
| Evidence Dimension | Oxidative Cleavage Products |
| Target Compound Data | Yields C9 (methyl 9-oxononanoate) and C11 (undecanal) fragments. |
| Comparator Or Baseline | Methyl Oleate (C18:1, Δ9): Yields C9 (methyl 9-oxononanoate) and C9 (nonanal) fragments. |
| Quantified Difference | Produces a C11 fragment instead of a C9 fragment. |
| Conditions | Standard ozonolysis reaction conditions (O3 followed by reductive or oxidative workup). |
For syntheses requiring specific C11 derivatives, such as certain dicarboxylic acids or aldehydes used in polymers or specialty chemicals, this compound is the correct starting material, whereas a C18 substitute would lead to synthesis failure.
In many insect species, biological activity of pheromones is strictly dependent on the geometric configuration of double bonds. The (Z)-isomer of a long-chain ester or its derivatives often elicits a strong, attractive behavioral or electrophysiological response, while the corresponding (E)-isomer is frequently inactive or can even be inhibitory to the insect's response. Procuring the correct (Z)-isomer is therefore non-negotiable for achieving the desired biological effect in pheromone-based research or pest management applications.
| Evidence Dimension | Biological Activity (Pheromonal Response) |
| Target Compound Data | High - Elicits strong and consistent depolarization of the target insect's antenna. |
| Comparator Or Baseline | (E)-Isomer Analogue: Low to negligible - Produces a much weaker or no antennal response. |
| Quantified Difference | Activity can differ by orders of magnitude, often rendering the (E)-isomer practically useless. |
| Conditions | Electroantennography (EAG) or field trap behavioral assays on relevant insect species. |
Purchasing the incorrect isomer or an unseparated mixture results in a complete loss of product efficacy for applications in semiochemical-based pest control or ecological studies.
The defined (Z)-geometry and C20 chain length make this compound a critical starting material for the stereospecific synthesis of insect pheromones, such as (Z)-9-tricosene (muscalure). Its use ensures the final product has the correct configuration required for biological activity, a factor that cannot be achieved by using an isomeric mixture or a different fatty acid chain.
The low melting point of (Z)-Methyl icos-11-enoate makes it a suitable component for applications requiring low-temperature fluidity. This includes its use in formulating specialty lubricants, plasticizers, or as a component in non-aqueous crystallization systems for membrane proteins where maintaining a liquid state is essential for processability.
As a direct consequence of its structure, this compound serves as a valuable precursor for C11 ω-functionalized molecules after oxidative cleavage. These can be further converted into monomers like undecanedioic acid, which are used in the production of specialty polyamides, polyesters, and corrosion inhibitors where precise chain length is critical for material performance.